

An In-depth Technical Guide to the Reaction of Triphenylmethanethiol with Nitrous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylmethanethiol

Cat. No.: B167021

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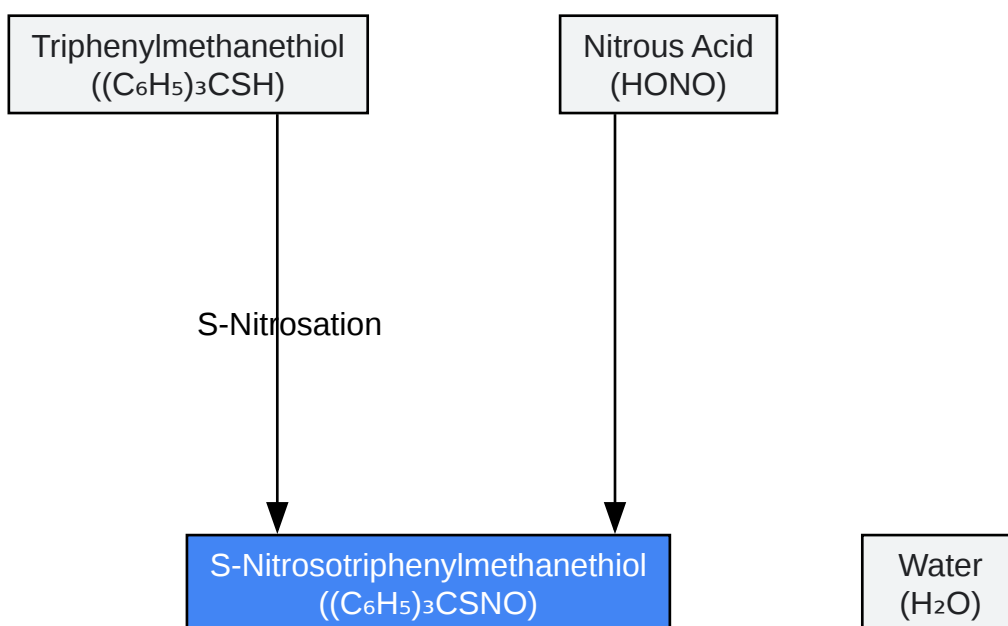
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between **triphenylmethanethiol** and nitrous acid, a cornerstone reaction for the synthesis of a stable S-nitrosothiol. The document details the underlying chemical principles, experimental procedures, and quantitative data, offering valuable insights for professionals in chemical synthesis and drug development.

Reaction Overview

Triphenylmethanethiol, also known as trityl mercaptan, is an organosulfur compound notable for its bulky triphenylmethyl (trityl) group.^[1] This steric hindrance confers unusual stability to its derivatives. When **triphenylmethanethiol** reacts with nitrous acid (HONO), it undergoes S-nitrosation to form S-nitroso**triphenylmethanethiol** ((C₆H₅)₃CSNO).^{[1][2]} This reaction is a direct and efficient method for producing a rare example of an S-nitrosothiol (thionitrite) that is a robust, stable solid at room temperature.^{[2][3]}

S-nitrosothiols (RSNOs) are significant in biochemistry as they serve as donors of nitrosonium ions (NO⁺) and nitric oxide (NO), key molecules in cell signaling pathways, particularly those related to vasodilation.^[4] The process of converting a thiol to a nitrosothiol is a reversible post-translational modification of proteins known as S-nitrosylation, which regulates protein function.^{[4][5]}



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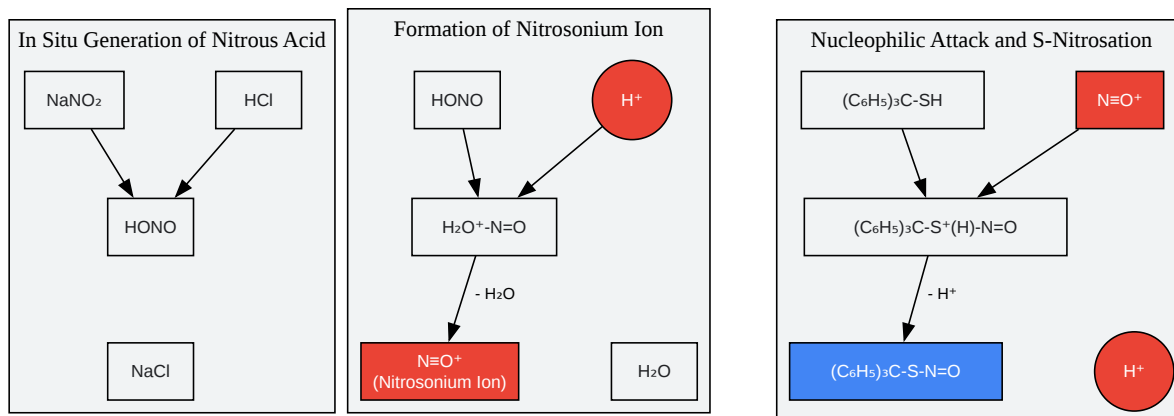
Figure 1: Overall Reaction Scheme

Reaction Mechanism: S-Nitrosation

The S-nitrosation of thiols with nitrous acid is a well-established chemical transformation.[4][6] Nitrous acid is typically unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[7][8][9]

The key steps of the mechanism are:

- Formation of Nitrous Acid: An acid protonates the nitrite ion to form nitrous acid (HONO).
- Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is further protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[10]
- Nucleophilic Attack: The sulfur atom of the **triphenylmethanethiol**, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosonium ion.
- Deprotonation: A subsequent deprotonation of the sulfur atom yields the final product, S-nitrosotriphenylmethanethiol, and regenerates the acid catalyst.



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Figure 2: S-Nitrosation Reaction Mechanism

Quantitative Data

The physical and structural properties of the reactants and the final product are summarized below. The stability of S-nitrosotriphenylmethanethiol allows for its characterization by X-ray crystallography.

Table 1: Physicochemical Properties of Key Compounds

Compound	Formula	Molar Mass (g·mol ⁻¹)	Appearance	Melting Point (°C)
Triphenylmethanethiol	C ₁₉ H ₁₆ S	276.40	Yellow solid	103–107[1]
S-Nitrosotriphenylmethanethiol	C ₁₉ H ₁₅ NOS	305.40	Green solid	~110 (decomposes)[2]

Table 2: Selected Crystallographic Data for S-Nitrosotriphenylmethanethiol

Parameter	Value	Description
S-N Bond Length	1.78 Å	The distance between the sulfur and nitrogen atoms.[2]
N=O Bond Length	1.79 Å	The distance between the nitrogen and oxygen atoms.[2]
S-N=O Angle	114°	The angle of the S-N=O functional group.[2][4]

Experimental Protocol

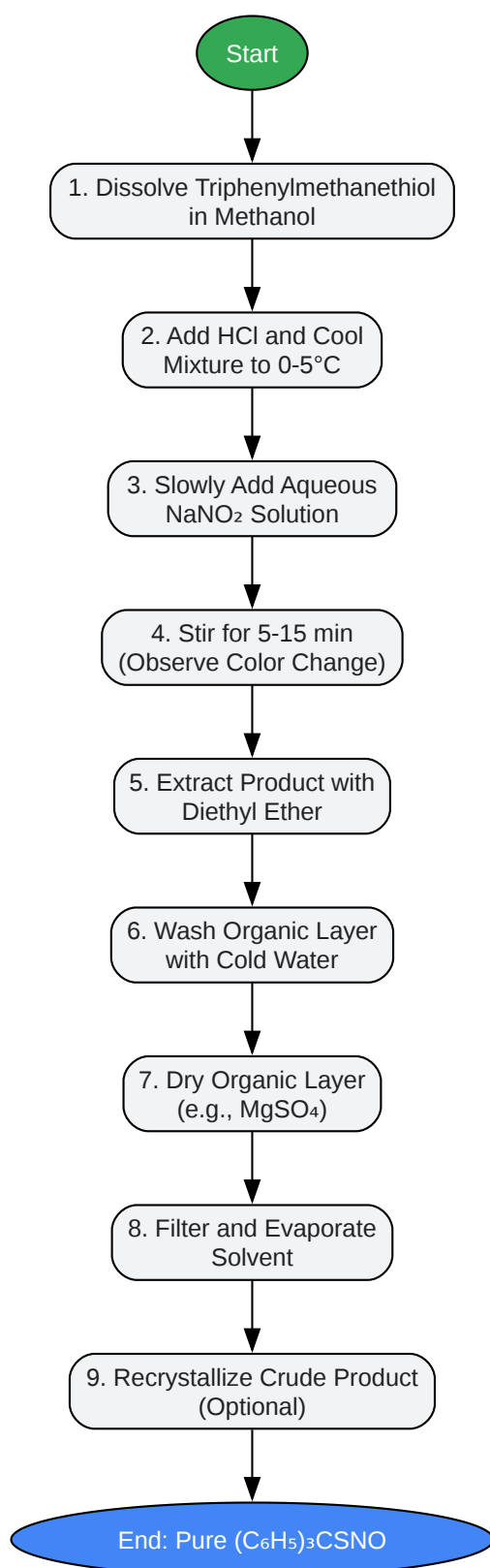
The following protocol details a standard laboratory procedure for the synthesis of S-nitrosotriphenylmethanethiol. This method is adapted from established procedures for the S-nitrosation of thiols using acidified nitrite.[7]

4.1 Materials and Reagents

- Triphenylmethanethiol ((C₆H₅)₃CSH)
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl, e.g., 1 N solution)
- Methanol (MeOH)
- Diethyl ether (Et₂O)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Deionized Water
- Ice Bath

4.2 Procedure

- Dissolution: Dissolve **triphenylmethanethiol** in a suitable solvent mixture, such as methanol, to aid solubility.[\[7\]](#)
- Acidification & Cooling: Add aqueous hydrochloric acid (e.g., 1 N HCl) to the solution. Cool the reaction mixture in an ice bath to a temperature of 0-5 °C. Acidic conditions are crucial for generating the nitrosating agent and help prevent unwanted N-nitrosation side reactions.[\[7\]](#)
- Nitrosation: While vigorously stirring the cooled thiol solution, slowly add a pre-chilled aqueous solution of sodium nitrite. A stoichiometric excess (e.g., 5 equivalents) of nitrite may be used to ensure complete reaction.[\[7\]](#) The reaction is typically rapid, occurring within 5 to 15 minutes, and is often accompanied by a distinct color change to green, indicating the formation of the S-nitrosothiol.[\[2\]](#)[\[7\]](#)
- Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether.[\[7\]](#) The organic layer will contain the S-nitroso**triphenylmethanethiol**.
- Washing & Drying: Wash the organic layer with cold deionized water to remove any remaining acid and inorganic salts. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
- Purification (Optional): The crude S-nitroso**triphenylmethanethiol** can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline green solid.[\[2\]](#)



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Figure 3: Experimental Workflow for Synthesis

Biological and Chemical Significance

The study of S-nitrosothiols is critical for understanding nitric oxide signaling pathways independent of the canonical soluble guanylate cyclase (sGC) route.[5][11][12] These molecules act as NO carriers and donors, and their formation and decomposition are key regulatory events in physiology and pathophysiology.

The bulky trityl group in S-nitrosotriphenylmethanethiol provides significant steric protection to the labile S-NO bond.[1] This steric shielding dramatically increases its thermal stability compared to S-nitrosothiols derived from less bulky thiols, which often readily decompose to the corresponding disulfide and nitric oxide.[4] This stability makes S-nitrosotriphenylmethanethiol an excellent model compound for studying the fundamental chemical and physical properties of the S-nitroso functional group.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Reaction of Triphenylmethanethiol with Nitrous Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167021#reaction-of-triphenylmethanethiol-with-nitrous-acid]

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